In Vitro Antimalarial Potency: Azetidine-2-carbonitrile Derivative vs. Clinical-Stage DHODH Inhibitor DSM265
The azetidine-2-carbonitrile scaffold serves as the core pharmacophore for BRD9185, an optimized derivative that demonstrates 2.2-fold greater in vitro potency against multidrug-resistant P. falciparum (Dd2 strain) compared to DSM265, the clinical-stage triazolopyrimidine DHODH inhibitor [1]. This quantitative potency advantage validates the scaffold as a source of structurally distinct, high-potency DHODH inhibitors for antimalarial discovery programs.
| Evidence Dimension | In vitro antiplasmodial activity (EC50) against multidrug-resistant P. falciparum Dd2 strain |
|---|---|
| Target Compound Data | BRD9185 (azetidine-2-carbonitrile derivative) EC50 = 0.016 μM |
| Comparator Or Baseline | DSM265 EC50 = 0.035 μM |
| Quantified Difference | 2.2-fold more potent (lower EC50) |
| Conditions | 72-hour SYBR Green I fluorescence-based growth inhibition assay |
Why This Matters
This direct potency comparison against a clinical-stage comparator establishes the scaffold's potential to generate leads that meet or exceed the potency benchmarks required for antimalarial development, directly informing compound library procurement decisions.
- [1] Maetani, M.; Kato, N.; Jabor, V. A. P.; Calil, F. A.; Nonato, M. C.; Scherer, C. A.; Schreiber, S. L. Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Med. Chem. Lett. 2017, 8, 438-442. View Source
